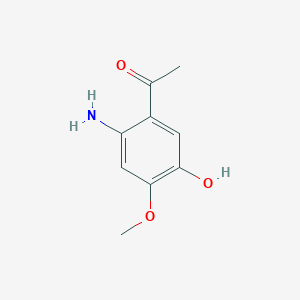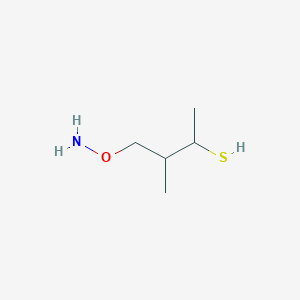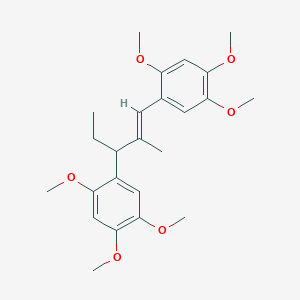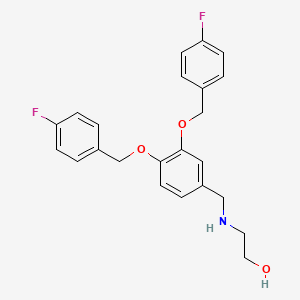
5-Bromo-4-chloro-2-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClIO. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom.
Iodination: Incorporation of an iodine atom.
Formylation: Introduction of the aldehyde group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Chlorination might involve chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). Iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3). Finally, formylation can be carried out using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound often involves scaling up these laboratory methods. The process must be optimized for cost, yield, and safety. Large-scale production may use continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under appropriate conditions.
Major Products
Oxidation: 5-Bromo-4-chloro-2-iodobenzoic acid.
Reduction: 5-Bromo-4-chloro-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-2-iodobenzaldehyde is used in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The halogen substituents can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzaldehyde: Lacks the chlorine substituent.
4-Chloro-2-iodobenzaldehyde: Lacks the bromine substituent.
5-Bromo-4-chlorobenzaldehyde: Lacks the iodine substituent.
Uniqueness
5-Bromo-4-chloro-2-iodobenzaldehyde is unique due to the presence of all three halogen atoms, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C7H3BrClIO |
|---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrClIO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H |
InChI Key |
SXKXRWKVVUPQRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)







![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)





